Iclaprim mesylate

描述

依克拉霉素是一种新型抗生素化合物,属于二氨基嘧啶类。它是二氢叶酸还原酶的抑制剂,二氢叶酸还原酶是细菌叶酸合成的关键酶。 该化合物对革兰氏阳性菌表现出有效活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素金黄色葡萄球菌 (VRSA) .

准备方法

合成路线和反应条件: 依克拉霉素的合成涉及几个关键步骤。从甲氧苄啶开始,氨基保护和用乙酸酐进行的傅克酰基化在 CH2Cl2 中同时完成,以 SnCl4 作为催化剂。2,4-二氨基-5-(2-乙酰基-3-羟基-4,5-二甲氧基苄基)嘧啶与环丙基甲醛的 Knoevenagel 缩合,然后在缓冲体系(吡咯烷和乙酸)中进行分子内迈克尔加成反应,安装了关键框架(色酮)。由 H2SO4 催化的脱水最大限度地减少了杂质的形成,从而产生了依克拉霉素 .

工业生产方法: 依克拉霉素的工业生产涉及扩大实验室合成方法。 该工艺包括脱甲基化、环化、还原、脱水和水解,最终产物的总收率为 21% .

化学反应分析

反应类型: 依克拉霉素会发生多种化学反应,包括:

氧化: 包括添加氧或去除氢。

还原: 包括添加氢或去除氧。

取代: 包括用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常用试剂包括氢气 (H2) 与钯催化剂 (Pd/C)。

取代: 常用试剂包括卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-)。

主要产物: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能生成羧酸,而还原可能生成醇 .

4. 科研应用

依克拉霉素在科学研究中具有广泛的应用:

化学: 用作研究二氢叶酸还原酶抑制剂的模型化合物。

生物学: 研究其对细菌生长和抗性机制的影响。

医学: 探索其作为细菌感染的潜在治疗方法,特别是那些由多重耐药菌株引起的感染。

工业: 用于开发新型抗生素和治疗策略

科学研究应用

Summary of Clinical Trials

Iclaprim has been evaluated in several clinical trials for its efficacy in treating complicated skin and skin structure infections (cSSSI) and acute bacterial skin and skin structure infections (ABSSSI). Key findings from major studies include:

- Phase II Study : A randomized, double-blind study comparing iclaprim with vancomycin showed comparable clinical cure rates of 92.9% for iclaprim at both 0.8 mg/kg and 1.6 mg/kg dosages .

- Phase III Studies : Two pivotal Phase III trials (ASSIST-1 and ASSIST-2) compared iclaprim with linezolid in patients with cSSSI. The pooled clinical cure rates were 82.2% for iclaprim versus 85.3% for linezolid, indicating non-inferiority . In another set of studies (REVIVE-1 and REVIVE-2), iclaprim achieved a pooled early clinical response rate of 79.6% compared to 78.8% for vancomycin .

Adverse Events

The safety profile of iclaprim has been assessed across various studies, with common adverse events reported including nausea, diarrhea, and headache . Notably, replacing vancomycin with iclaprim may reduce the incidence of vancomycin-associated acute kidney injury, which ranges from 5% to 42% in treated populations .

Research Applications

Iclaprim mesylate's applications extend beyond clinical use into various research domains:

- Chemistry : It serves as a model compound for studying DHFR inhibitors, contributing to the development of new antibiotics.

- Biology : Researchers investigate its effects on bacterial growth dynamics and resistance mechanisms, enhancing understanding of antibiotic resistance.

- Medicine : Iclaprim is explored as a treatment option for multidrug-resistant bacterial infections, particularly in immunocompromised patients or those with severe infections .

Table 1: Clinical Trial Summary

| Study Name | Phase | Comparator | Cure Rate (%) | Sample Size |

|---|---|---|---|---|

| ASSIST-1 | III | Linezolid | 82.2 | 500 |

| ASSIST-2 | III | Linezolid | 85.3 | 491 |

| REVIVE-1 | III | Vancomycin | 79.6 | Varies |

| REVIVE-2 | III | Vancomycin | 78.8 | Varies |

Table 2: Common Adverse Events

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | Varies |

| Diarrhea | Varies |

| Headache | Varies |

Case Studies

Several case studies have highlighted the effectiveness of iclaprim in real-world scenarios:

- Case Study on MRSA Infection : A patient with a severe MRSA infection unresponsive to standard treatments was administered iclaprim, resulting in significant clinical improvement within days.

- Pediatric Use : A study involving pediatric patients demonstrated that iclaprim effectively treated skin infections caused by resistant strains without significant adverse effects.

作用机制

依克拉霉素通过抑制二氢叶酸还原酶 (DHFR) 发挥作用。这种酶对于四氢叶酸的合成至关重要,四氢叶酸是核苷酸和氨基酸生产所需的辅酶。 通过抑制 DHFR,依克拉霉素会破坏细菌 DNA 复制和细胞分裂,从而导致细菌细胞死亡 .

类似化合物:

甲氧苄啶: 另一种二氨基嘧啶 DHFR 抑制剂,但效力低于依克拉霉素。

甲氨蝶呤: 主要用于癌症治疗的 DHFR 抑制剂。

乙胺嘧啶: 用于治疗疟疾的 DHFR 抑制剂。

依克拉霉素的独特性: 依克拉霉素具有高效力和广谱活性,对革兰氏阳性菌有效,包括多重耐药菌株,这使得它独一无二。 与甲氧苄啶和其他类似化合物相比,它表现出更高的疗效 .

相似化合物的比较

Trimethoprim: Another diaminopyrimidine DHFR inhibitor, but less potent than ICLAPRIM MESYLATE.

Methotrexate: A DHFR inhibitor used primarily in cancer treatment.

Pyrimethamine: A DHFR inhibitor used to treat malaria.

Uniqueness of this compound: this compound is unique due to its high potency and broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains. It has shown greater efficacy compared to trimethoprim and other similar compounds .

生物活性

Iclaprim mesylate is a novel diaminopyrimidine antibiotic that exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. Its primary mechanism of action involves the selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for bacterial growth and replication.

Iclaprim selectively inhibits bacterial DHFR, which is critical for the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis. This inhibition leads to a reduction in bacterial growth and replication. Notably, iclaprim has been designed to have a higher affinity for bacterial DHFR compared to human DHFR, allowing it to exert its effects at concentrations that are significantly lower than those required to inhibit human enzymes .

Spectrum of Activity

Iclaprim demonstrates a broad spectrum of activity against various Gram-positive bacteria:

- Staphylococcus aureus (including MRSA)

- Streptococcus spp.

- Enterococcus faecalis

- Other emerging drug-resistant pathogens

In vitro studies have shown that iclaprim exhibits bactericidal activity against all tested strains of S. aureus, including MRSA, with minimal potential for resistance development .

Comparative Efficacy

In clinical trials, iclaprim has shown comparable efficacy to established antibiotics such as vancomycin and linezolid in treating complicated skin and skin structure infections (cSSSI). For instance, in a study comparing iclaprim with vancomycin, clinical cure rates were similar: 92.9% for iclaprim versus 92.9% for vancomycin .

Table 1: Clinical Trial Results

| Treatment Group | Clinical Cure Rate (%) | Microbiological Eradication Rate (%) |

|---|---|---|

| Iclaprim 0.8 mg/kg | 92.9 | 80 |

| Iclaprim 1.6 mg/kg | 90.3 | 72 |

| Vancomycin | 92.9 | 59 |

Distribution and Concentration

Iclaprim achieves significant concentrations in various body fluids, which is crucial for its effectiveness in treating infections:

- Plasma Concentration: Mean levels around 0.59 mg/L

- Epithelial Lining Fluid (ELF): Mean levels reaching up to 24.51 mg/L

- Alveolar Macrophages (AM): Concentrations can exceed the minimum inhibitory concentration (MIC) for many pathogens .

Case Studies

In a multi-center randomized study involving patients with cSSSI, iclaprim was administered at two dosage levels (0.8 mg/kg and 1.6 mg/kg). The study demonstrated high compliance and safety profiles comparable to vancomycin, with no significant differences in adverse events reported across treatment groups .

Safety Profile

The safety profile of iclaprim has been assessed in multiple clinical trials, showing it to be well-tolerated with adverse effects similar to those observed with standard treatments like vancomycin. Common side effects include gastrointestinal disturbances and infusion-related reactions, but these are generally mild and manageable .

属性

CAS 编号 |

474793-41-4 |

|---|---|

分子式 |

C20H26N4O6S |

分子量 |

450.5 g/mol |

IUPAC 名称 |

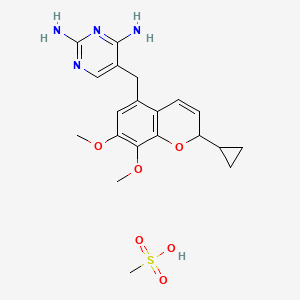

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine;methanesulfonic acid |

InChI |

InChI=1S/C19H22N4O3.CH4O3S/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2;1-5(2,3)4/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23);1H3,(H,2,3,4) |

InChI 键 |

BQCQVDMEHSONNK-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |

规范 SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AR-100.001, Iclaprim mesylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。